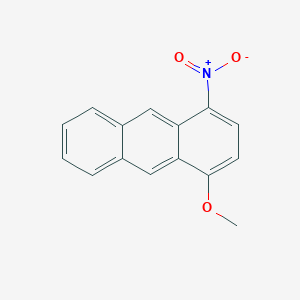

1-Methoxy-4-nitroanthracene

説明

1-Methoxy-4-nitroanthracene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a three-fused benzene ring system (anthracene) substituted with a methoxy (-OCH₃) group at position 1 and a nitro (-NO₂) group at position 3. For example, 1-Methoxy-4-methyl-9,10-anthraquinone is synthesized using phthalic anhydride and p-cresol under acidic conditions followed by methylation . Nitro groups are generally introduced via nitration reactions, which could apply to the title compound.

特性

分子式 |

C15H11NO3 |

|---|---|

分子量 |

253.25g/mol |

IUPAC名 |

1-methoxy-4-nitroanthracene |

InChI |

InChI=1S/C15H11NO3/c1-19-15-7-6-14(16(17)18)12-8-10-4-2-3-5-11(10)9-13(12)15/h2-9H,1H3 |

InChIキー |

GJGGUFUXWDXASP-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C2=CC3=CC=CC=C3C=C12)[N+](=O)[O-] |

正規SMILES |

COC1=CC=C(C2=CC3=CC=CC=C3C=C12)[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

1-Methoxy-4-nitronaphthalene (C₁₁H₉NO₃)

- Structural Differences : Unlike 1-Methoxy-4-nitroanthracene, this compound is based on a naphthalene backbone (two fused benzene rings) rather than anthracene. The molecular weight is 203.1941 g/mol, significantly lower than anthracene derivatives .

- Substituent Effects: Both compounds share methoxy and nitro groups, but the smaller naphthalene system reduces steric hindrance and alters electronic properties. The nitro group’s electron-withdrawing effect is less pronounced in naphthalene due to fewer conjugated π-electrons.

- Applications : Naphthalene derivatives are commonly used as intermediates in dyes and pharmaceuticals, similar to nitroanthracenes .

1-Methoxy-4-methyl-9,10-anthraquinone

- Backbone and Functional Groups: This compound features an anthraquinone structure (anthracene with two ketone groups at positions 9 and 10) and substituents at positions 1 (methoxy) and 4 (methyl). The ketone groups increase polarity and reactivity compared to unmodified anthracene .

- Synthesis : Prepared via condensation of phthalic anhydride with p-cresol, followed by methylation. The methyl group’s electron-donating effect contrasts with the nitro group’s electron-withdrawing nature in 1-Methoxy-4-nitroanthracene .

- Crystallography: The methyl group in this compound induces non-planarity in the anthraquinone backbone, affecting molecular packing and stability .

1-(2-Methoxyethoxy)-4-nitrobenzene (C₉H₁₁NO₄)

- Structure : A benzene derivative with nitro and methoxyethoxy (-OCH₂CH₂OCH₃) groups. The extended methoxyethoxy chain adopts a synclinal conformation, enhancing solubility in polar solvents .

- Electronic Properties : The nitro group’s electron-withdrawing effect is partially offset by the electron-donating methoxyethoxy group, creating a push-pull electronic system. This contrasts with 1-Methoxy-4-nitroanthracene, where the anthracene backbone provides extended conjugation.

- Applications : Used as an intermediate in dyes and drugs, highlighting the role of nitro-aromatics in industrial chemistry .

Physicochemical and Stability Comparisons

- Stability: Ethanoanthracene derivatives (e.g., compound 23n) show pH-dependent stability, with degradation at acidic pH (4.0) but stability at neutral and alkaline conditions . This suggests nitroanthracenes may exhibit similar pH sensitivity.

- Electronic Effects : Nitro groups reduce electron density, making the compound more reactive toward nucleophilic attack, whereas methoxy groups increase electron density locally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。